molecular formula C9H9Cl2NO B8676791 2,6-Dichloro-4-dimethylaminobenzaldehyde CAS No. 55875-44-0

2,6-Dichloro-4-dimethylaminobenzaldehyde

Cat. No.: B8676791
CAS No.: 55875-44-0
M. Wt: 218.08 g/mol
InChI Key: APFUBRHQRCSLEL-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-dimethylaminobenzaldehyde (C₉H₉Cl₂NO) is a halogenated aromatic aldehyde characterized by a dimethylamino group at the para position and chlorine substituents at the ortho positions of the benzene ring. Its molecular weight is approximately 234.08 g/mol, and it crystallizes as pale yellow needles with a melting point of 169–171°C . The compound is synthesized via the Vilsmeier-Haack reaction, where 3,5-dichloro-N,N-dimethylaniline reacts with phosphoryl chloride and dimethylformamide (DMF) under controlled conditions . Key spectroscopic features include a strong carbonyl stretching vibration at 1675 cm⁻¹ (IR) and distinct NMR signals at δ 10.37 ppm (CHO), δ 6.5 ppm (aromatic H), and δ 3.05 ppm (N(CH₃)₂) .

Properties

CAS No.

55875-44-0

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

2,6-dichloro-4-(dimethylamino)benzaldehyde

InChI

InChI=1S/C9H9Cl2NO/c1-12(2)6-3-8(10)7(5-13)9(11)4-6/h3-5H,1-2H3

InChI Key

APFUBRHQRCSLEL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C(=C1)Cl)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

vs. 4-(Dimethylamino)benzohydrazide

  • Functional Groups: 2,6-Dichloro-4-dimethylaminobenzaldehyde: Aldehyde (–CHO), dimethylamino (–N(CH₃)₂), and chloro (–Cl) groups. 4-(Dimethylamino)benzohydrazide: Acyl hydrazide (–CONHNH₂) and dimethylamino (–N(CH₃)₂) groups .
  • Molecular Weight :

    • Aldehyde derivative: 234.08 g/mol.
    • Hydrazide derivative: 177.20 g/mol (C₉H₁₁N₃O) .

vs. (2,6-Dichloro-4-dimethylaminobenzylideneamino)-guanidine Hydrochloride

  • The guanidine derivative replaces the aldehyde group with a benzylideneamino-guanidine moiety, increasing molecular weight to 315.60 g/mol (with HCl) .

Physicochemical Properties

Property This compound 4-(Dimethylamino)benzohydrazide (2,6-Dichloro-4-dimethylaminobenzylideneamino)-guanidine HCl
Melting Point (°C) 169–171 180–182 (decomposes) 255–256
Solubility Soluble in ethyl acetate, DCM Soluble in polar aprotic solvents Insoluble in DCM; soluble in ethanol-water mixtures
Key Spectral Data IR: 1675 cm⁻¹ (C=O) NMR: δ 8.1 ppm (NH) NMR: δ 10.2 ppm (imine CH=N)
Stability Air-stable crystalline solid Hygroscopic High thermal stability (decomposition >250°C)

Notes:

  • The aldehyde’s lower melting point compared to its guanidine derivative reflects weaker intermolecular forces (van der Waals vs. ionic interactions in the hydrochloride salt) .
  • The hydrazide derivative exhibits hygroscopicity due to hydrogen-bonding capacity (–CONHNH₂), contrasting with the aldehyde’s hydrophobic chloro groups .

Electronic and Crystallographic Insights

  • Aldehyde: Planar geometry with intramolecular charge transfer (ICT) between the electron-donating dimethylamino group and electron-withdrawing aldehyde .
  • Hydrazide: Non-planar conformation due to steric hindrance from the hydrazide group; crystallizes in a monoclinic lattice (CCDC 2032776) .

Preparation Methods

Chlorination of 2,6-Dichlorotoluene (2,6-DCT)

The reaction begins with the chlorination of 2,6-DCT under phosphorus pentachloride (PCl₅) catalysis and photoirradiation. Optimal conditions include:

  • Temperature gradient : 50–250°C (staged heating to 80–120°C, then 100–150°C).

  • Chlorine flow rate : 25–80 kg/h, adjusted incrementally to minimize byproducts.

  • Mass ratio of 2,6-DCT to PCl₅ : 240:1–5.

This step produces 2,6-dichlorobenzyl dichloride, which is subsequently rectified to remove trichlorobenzene impurities.

Hydrolysis to 2,6-Dichlorobenzaldehyde

The dichloride intermediate undergoes hydrolysis in acidic media (formic or acetic acid) with zinc chloride catalysis. Critical parameters include:

  • Solvent composition : Formic acid, acetic acid, or their mixtures (mass ratio 20–80:80–20).

  • Mass ratio of dichloride to solvent to ZnCl₂ : 100:20–300:2–15.

  • Reaction conditions : Reflux with steam heating, yielding 99.8–99.95% pure aldehyde.

Table 1 : Optimization of Hydrolysis Conditions from Patent CN103396301A

ParameterRangeOptimal Value
Temperature (°C)80–120 (chlorination)100–150 (final stage)
Chlorine flow (kg/h)25–8040–50 (final stage)
ZnCl₂ loading (wt%)2–1510
Yield (%)99.8–99.95

Functionalization at the 4-Position: Introducing the Dimethylamino Group

Introducing the dimethylamino group at the 4-position of 2,6-dichlorobenzaldehyde requires strategic substitution or sequential functionalization. Two primary routes emerge:

Nitration of 2,6-Dichlorobenzaldehyde

Nitration under mixed acid conditions (HNO₃/H₂SO₄) targets the para position relative to the aldehyde group, yielding 4-nitro-2,6-dichlorobenzaldehyde. The electron-withdrawing chlorine atoms direct nitration to the 4-position, though competing meta byproducts may form at higher temperatures (>50°C).

Reduction to 4-Amino-2,6-dichlorobenzaldehyde

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) converts the nitro group to an amine. Pd-C in ethanol at 60°C achieves near-quantitative reduction with minimal dehalogenation.

Dimethylation via Eschweiler-Clarke Reaction

The amine undergoes dimethylation using formaldehyde and formic acid under reflux:
R-NH2+2HCHO+2HCO2HR-N(CH3)2+2CO2+2H2O\text{R-NH}_2 + 2 \text{HCHO} + 2 \text{HCO}_2\text{H} \rightarrow \text{R-N(CH}_3\text{)}_2 + 2 \text{CO}_2 + 2 \text{H}_2\text{O}.
Yields exceed 85% with excess reagents and prolonged reaction times (>12 h).

Table 2 : Dimethylation Efficiency Under Varied Conditions

ConditionTemperature (°C)Time (h)Yield (%)
Formaldehyde (5 eq)1001285
Formaldehyde (7 eq)1002492
Acetic acid solvent120678

Direct Amination via Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers a single-step route to install the dimethylamino group. Using 2,6-dichloro-4-iodobenzaldehyde as the substrate, the reaction proceeds as follows:
Ar-I+HN(CH3)2Pd(OAc)2,XantphosAr-N(CH3)2+HI\text{Ar-I} + \text{HN(CH}_3\text{)}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Ar-N(CH}_3\text{)}_2 + \text{HI}.

Key considerations :

  • Catalyst system : Pd(OAc)₂ with Xantphos ligand enhances stability and selectivity.

  • Solvent : Toluene or dioxane at 100–120°C.

  • Base : Cs₂CO₃ or K₃PO₄ to neutralize HI.

This method circumvents nitration-reduction steps but requires halogenated precursors, complicating scalability.

Industrial-Scale Adaptations and Byproduct Management

Chlorine Utilization and Byproduct Recycling

Patent CN103396301A emphasizes recycling chlorine byproducts:

  • Hydrogen chloride gas : Absorbed in water to produce hydrochloric acid (30–35% yield).

  • Excess chlorine : Treated with NaOH or lime to generate hypochlorite solutions.

Purity Optimization in Hydrolysis

Zinc chloride’s role in hydrolysis extends beyond catalysis; it complexes with intermediates, suppressing side reactions like over-oxidation. Patent data indicate that ZnCl₂ loadings >10 wt% reduce aldehyde degradation by 40%.

Emerging Methodologies and Comparative Analysis

Photocatalytic Approaches

Recent advances in photoredox catalysis could facilitate milder amination conditions. For instance, iridium-based catalysts enable C–N bond formation at room temperature, though substrate compatibility with chlorinated aromatics is underexplored.

Table 3 : Comparative Overview of Synthetic Routes

MethodStepsYield (%)Purity (%)Scalability
Nitration-Reduction370–8595–99High
Buchwald-Hartwig160–7590–95Moderate
Chlorination-Hydrolysis295–9999.8+Industrial

Q & A

Q. How can researchers optimize the synthesis of 2,6-Dichloro-4-dimethylaminobenzaldehyde to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Use absolute ethanol as a solvent with glacial acetic acid as a catalyst, refluxing for 4–6 hours to promote condensation. Pressure reduction post-reaction aids in solvent evaporation and solid precipitation .
  • Purification : Recrystallization from ethanol or methanol is recommended. Solubility data (e.g., 8.45 mg/mL in water at 25°C) from analogs like 4-hydroxybenzaldehyde can guide solvent selection .
  • Yield Monitoring : Track intermediates via thin-layer chromatography (TLC) and confirm final product purity using HPLC (≥98% assay) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what challenges might arise?

Methodological Answer:

  • NMR Analysis : Use 13C^{13}\text{C} NMR to resolve overlapping signals (e.g., C4 and C6 carbons in dichlorinated systems). Note that electron-withdrawing groups like -Cl and -N(CH3_3)2_2 may cause signal broadening .
  • IR Spectroscopy : Identify aldehyde C=O stretches (~1700 cm1^{-1}) and N(CH3_3)2_2 bending modes (~1380 cm1^{-1}). Compare with databases like PubChem for validation .
  • Mass Spectrometry : High-resolution MS (HRMS) can differentiate isotopic patterns from chlorine atoms (e.g., m/z 217.01 [M+H]+^+) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

Methodological Answer:

  • DFT Modeling : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to analyze charge distribution. The electron-donating -N(CH3_3)2_2 group and electron-withdrawing -Cl substituents create a push-pull effect, influencing reactivity in nucleophilic additions .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict redox behavior. For example, HOMO localization on the dimethylamino group suggests sites for electrophilic attack .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to correlate computational results with experimental solubility data .

Q. What strategies are effective in resolving contradictions in reactivity data of this compound across different studies?

Methodological Answer:

  • Factorial Design : Use 2k^k factorial experiments to isolate variables (e.g., temperature, solvent polarity). For instance, varying ethanol/water ratios can clarify solvent-dependent reaction pathways .
  • Controlled Replication : Repeat conflicting studies under standardized conditions (e.g., 0.001 mol scale, 25°C) to identify outliers. Cross-validate using multiple characterization techniques (e.g., XRD for crystallinity vs. NMR for functional groups) .
  • Meta-Analysis : Aggregate data from analogs (e.g., 4-ethylbenzaldehyde USP assays) to identify trends in substituent effects .

Data Analysis & Experimental Design

Q. How can researchers design experiments to investigate the biological activity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize derivatives by modifying the aldehyde or dimethylamino group. For example, replace -Cl with -OCH3_3 to assess hydrophobicity impacts .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity against target proteins (e.g., enzymes in microbial pathways) .
  • Bioassay Validation : Test antimicrobial activity via broth microdilution (MIC values) and compare with positive controls (e.g., ampicillin) .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7 v/v) for gradient elution. Monitor fractions via UV-Vis at λ = 254 nm .
  • Membrane Technologies : Apply nanofiltration (MWCO 200–300 Da) to remove low-molecular-weight impurities (e.g., unreacted aldehydes) .
  • Crystallization Screening : Test solvents with varying polarities (e.g., DMSO, acetone) to optimize crystal lattice energy, as demonstrated in hydrazide analogs .

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